1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of the sulfanyl and carbonitrile groups adds to its chemical versatility and reactivity.
Preparation Methods
The synthesis of 1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through multicomponent reactions, which are known for their efficiency and high atom economy. One possible synthetic route involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like triethylamine. The reaction proceeds through a tandem Knoevenagel–Michael process, resulting in the formation of the desired compound.
Chemical Reactions Analysis
1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor antagonist.
Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[4,3-d]pyrimidines: These compounds share a similar structural motif and are studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H20N2OS |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-ethyl-3-phenacylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N2OS/c1-2-18-16-11-7-6-10-15(16)17(12-21)20(22-18)24-13-19(23)14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-11,13H2,1H3 |
InChI Key |
RTCURSGXXHLHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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